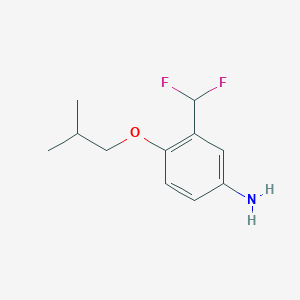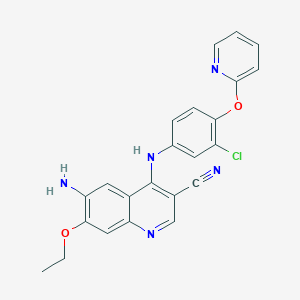
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug design
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol typically involves the reaction of cyclobutylmethylamine with 4-piperidone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, leading to different pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure that forms the backbone of many derivatives.
4-Piperidone: A precursor in the synthesis of various piperidine derivatives.
Cyclobutylmethylamine: A related compound used in the synthesis of 2-(1-(Cyclobutylmethyl)piperidin-4-yl)ethanol.
Uniqueness
This compound is unique due to the presence of both the cyclobutylmethyl and ethanol groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
2-[1-(cyclobutylmethyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H23NO/c14-9-6-11-4-7-13(8-5-11)10-12-2-1-3-12/h11-12,14H,1-10H2 |
Clave InChI |
ASGTZFRDKFERER-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2CCC(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)


